Sorbitan monostearate

説明

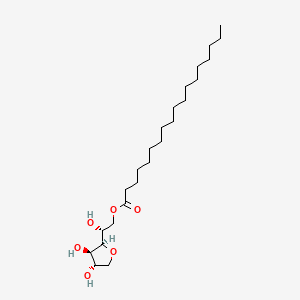

ソルビタンモノステアレートは、ソルビタン(ソルビトールの誘導体)とステアリン酸との反応から得られるエステルです。 合成ワックスとして知られており、乳化、分散、湿潤特性を持つ非イオン性界面活性剤として広く使用されています 。 この化合物は、食品やヘルスケア製品、合成繊維や金属加工液の製造に広く使用されています .

2. 製法

合成経路と反応条件: ソルビタンモノステアレートは、通常、ソルビタンとステアリン酸のエステル化によって合成されます。この反応は、酸またはアルカリ触媒によって触媒されます。 このプロセスでは、触媒の存在下でソルビトールを加熱してソルビタンを生成し、その後ステアリン酸とエステル化します 。反応条件は以下のとおりです。

温度: 約180℃

工業生産方法: 工業的には、ソルビタンモノステアレートの製造は、以下の2段階のプロセスで行われます。

ソルビトールの脱水: ソルビトールを触媒の存在下で加熱してソルビタンを生成します。

エステル化: 生成されたソルビタンを、制御された条件下でステアリン酸とエステル化してソルビタンモノステアレートを生成します.

3. 化学反応解析

ソルビタンモノステアレートは、以下を含むさまざまな化学反応を起こします。

エステル化: 合成のための主な反応であり、ソルビタンがステアリン酸と反応します。

加水分解: ソルビタンモノステアレートは、酸性または塩基性条件下でソルビタンとステアリン酸に加水分解されます.

酸化と還元: 特定の酸化および還元反応はあまり一般的ではありませんが、この化合物は特定の条件下でこれらの反応を起こす可能性があります。

一般的な試薬と条件:

加水分解: 水との酸性または塩基性条件。

エステル化: ステアリン酸とソルビタンを酸またはアルカリ触媒で反応させる.

主要な生成物:

加水分解: ソルビタンとステアリン酸。

エステル化: ソルビタンモノステアレート.

4. 科学研究への応用

ソルビタンモノステアレートは、以下を含む科学研究において幅広い用途を持っています。

食品業界: 油中水型エマルションを安定化させるための乳化剤として使用されます.

医薬品: 有効成分を安定化させるための薬剤製剤における賦形剤として機能します.

化粧品: 乳化特性のためにクリームやローションに使用されます.

生物医学研究: 経皮薬物送達のためのオルガノゲル開発に使用されています.

準備方法

Synthetic Routes and Reaction Conditions: Sorbitan monostearate is typically synthesized through the esterification of sorbitan with stearic acid. This reaction can be catalyzed by either acid or alkaline catalysts. The process involves heating sorbitol in the presence of a catalyst to produce sorbitan, which is then esterified with stearic acid . The reaction conditions include:

Temperature: Approximately 180°C

Industrial Production Methods: In industrial settings, the production of this compound involves a two-step process:

Dehydration of Sorbitol: Sorbitol is heated in the presence of a catalyst to produce sorbitan.

Esterification: The resulting sorbitan is then esterified with stearic acid under controlled conditions to produce this compound.

化学反応の分析

Sorbitan monostearate undergoes various chemical reactions, including:

Esterification: The primary reaction for its synthesis, where sorbitan reacts with stearic acid.

Hydrolysis: this compound can be hydrolyzed back into sorbitan and stearic acid under acidic or basic conditions.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can undergo these reactions under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Esterification: Stearic acid and sorbitan with acid or alkaline catalysts.

Major Products:

Hydrolysis: Sorbitan and stearic acid.

Esterification: this compound.

科学的研究の応用

Sorbitan monostearate has a wide range of applications in scientific research, including:

Food Industry: Used as an emulsifier to stabilize oil-in-water emulsions.

Pharmaceuticals: Acts as an excipient in drug formulations to stabilize active ingredients.

Cosmetics: Used in creams and lotions for its emulsifying properties.

Biomedical Research: Employed in the development of organogels for topical drug delivery.

作用機序

ソルビタンモノステアレートは、主に乳化剤として機能します。 その作用機序は、油相と水相間の界面張力を低下させることであり、水性媒体全体に油滴を分散させることができます 。この特性は、さまざまな用途におけるエマルションの形成と安定化に不可欠です。

6. 類似の化合物との比較

ソルビタンモノステアレートは、ソルビタンエステルのファミリーの一部であり、これには以下が含まれます。

- ソルビタントリステアレート

- ソルビタンモノラウレート

- ソルビタンモノオレエート

比較:

- ソルビタントリステアレート: 同様の乳化特性を持ちますが、脂肪酸組成が異なります。

- ソルビタンモノラウレート: 脂肪酸鎖が短いため、乳化特性が異なります。

- ソルビタンモノオレエート: 不飽和脂肪酸を含んでおり、結晶化挙動と乳化特性に影響を与えます .

ソルビタンモノステアレートは、その特定の脂肪酸組成のために、親水性と疎水性のバランスがとれており、さまざまな用途で汎用性があります .

類似化合物との比較

Sorbitan monostearate is part of a family of sorbitan esters, which include:

- Sorbitan tristearate

- Sorbitan monolaurate

- Sorbitan monooleate

Comparison:

- Sorbitan tristearate: Similar emulsifying properties but with different fatty acid composition.

- Sorbitan monolaurate: Has a shorter fatty acid chain, leading to different emulsifying characteristics.

- Sorbitan monooleate: Contains an unsaturated fatty acid, affecting its crystallization behavior and emulsifying properties .

This compound is unique due to its specific fatty acid composition, which provides a balance of hydrophilic and lipophilic properties, making it versatile in various applications .

生物活性

Sorbitan monostearate (SMS), also known as Span 60, is a non-ionic surfactant widely used in pharmaceuticals, food products, and cosmetics. Its unique properties stem from its amphiphilic structure, allowing it to stabilize emulsions and enhance drug delivery systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in drug delivery, and safety evaluations.

This compound is an ester derived from sorbitol and stearic acid. Its molecular formula is CHO with a molecular weight of approximately 430.62 g/mol. The compound exhibits both hydrophilic and lipophilic characteristics, which facilitate its role as an emulsifier and stabilizer in various formulations.

Mechanisms of Action:

- Emulsification: SMS lowers the surface tension between oil and water phases, promoting the formation of stable emulsions.

- Drug Solubilization: It enhances the solubility of hydrophobic drugs by forming micelles, which encapsulate the drug molecules, facilitating their transport across biological membranes .

- Controlled Release: SMS can modulate the release rates of encapsulated drugs, making it valuable in sustained-release formulations .

Applications in Drug Delivery

This compound has been extensively studied for its applications in drug delivery systems. Below are key findings from recent research:

1. Organogel Formulations

A study developed organogels using SMS combined with sesame oil for topical drug delivery. The organogels displayed:

- Viscoelastic Properties: Increasing concentrations of SMS enhanced viscosity and mechanical stability.

- Biocompatibility: The formulations were found to be biocompatible with human skin cells.

- Drug Release Profiles: Metronidazole incorporated into the organogel showed effective antimicrobial activity with a controlled release profile .

2. Polymeric Micelles

Research indicates that SMS can significantly increase the drug-loading capacity of lipid-core polymeric nanocapsules. The non-covalent interactions between SMS and drug molecules enhance stability and improve therapeutic efficacy, particularly for hydrophobic drugs .

3. Nutrient Release Studies

In formulations containing curcumin, SMS was shown to affect the release kinetics by creating amorphous regions that facilitated sustained release through Fickian diffusion mechanisms .

Safety and Toxicological Assessments

The safety profile of this compound has been evaluated in various studies:

- The European Food Safety Authority (EFSA) has established an acceptable daily intake (ADI) of 10 mg/kg body weight per day for SMS based on extensive toxicological data.

- Long-term toxicity studies in mice demonstrated no significant adverse effects or accumulation within tissues upon chronic exposure .

- SMS was found to be non-genotoxic, further supporting its safety for use in food and pharmaceutical applications .

Data Summary

The following table summarizes critical findings regarding the biological activity and applications of this compound:

Case Studies

Several case studies have highlighted the effectiveness of this compound in different formulations:

-

Topical Antimicrobial Delivery:

A formulation using SMS as a gelator for metronidazole showed promising results in antimicrobial efficacy while maintaining skin compatibility. -

Cancer Drug Delivery:

In polymeric micelle systems, SMS improved the solubilization and stability of hydrophobic anti-cancer agents, enhancing their therapeutic potential. -

Food Industry Applications:

As a food additive (E 491), SMS is utilized for its emulsifying properties while maintaining safety standards established by regulatory bodies.

特性

IUPAC Name |

[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h20-21,23-26,28H,2-19H2,1H3/t20-,21+,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUMOYIDDBPOLL-XWVZOOPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70872695 | |

| Record name | 1,4-Anhydro-6-O-octadecanoyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White to tan solid; [Merck Index] White crystalline powder; [MSDSonline] | |

| Record name | Sorbitan, monooctadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sorbitan monostearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in ethanol, isopropanol, mineral oil, and vegetable oil., Insoluble in water and propylene glycol | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0 @ 25 °C | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to tan waxy solid | |

CAS No. |

1338-41-6, 5093-91-4, 76169-00-1 | |

| Record name | Sorbitan monostearate [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001338416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbitan, monooctadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Anhydro-6-O-octadecanoyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sorbitan stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sorbitan, monooctadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVZ4I0H58X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

49-65 °C | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。